Product packaging for Bis(2-hydroxyethylthio)methane(Cat. No.:CAS No. 44860-68-6)

Bis(2-hydroxyethylthio)methane

Cat. No.: B1198633
CAS No.: 44860-68-6
M. Wt: 168.3 g/mol
InChI Key: GAECBAMNQFGJIM-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethylthio)methane (CAS 44860-68-6) is an organosulfur compound with the molecular formula C 5 H 12 O 2 S 2 and a molecular weight of 168.27 g/mol . This dithioalkanediol is of significant interest in environmental and verification research due to its role as a primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent (CWA) analog . Its study is crucial for supporting the verification provisions of the Chemical Weapons Convention (CWC) . In analytical research, this compound is used as a key reference standard for the development and validation of detection methods. Its behavior has been characterized using techniques like Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), where it generates distinctive ions such as [M+H] + in positive mode and [M+O 2 ] − , [M−H] − , and [M−3H] − in negative mode . These characteristics enable the sensitive identification and quantification of this degradation product in complex matrices, with methods achieving detection in the low ng/mL range . For analysis by gas chromatography, the compound is often derivatized, for example into its bis(trimethylsilyl) derivative, to improve volatility and detection . This product is intended for research and analysis purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2S2 B1198633 Bis(2-hydroxyethylthio)methane CAS No. 44860-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol
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InChI

InChI=1S/C5H12O2S2/c6-1-3-8-5-9-4-2-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GAECBAMNQFGJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCSCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S2
Source PubChem
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DSSTOX Substance ID

DTXSID0044945
Record name 2,2'-(Methanediyldisulfanediyl)diethanol
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Molecular Weight

168.3 g/mol
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Physical Description

Liquid
Record name Ethanol, 2,2'-[methylenebis(thio)]bis-
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CAS No.

44860-68-6
Record name Bis(2-hydroxyethylthio)methane
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Record name 2,2'-(Methanediyldisulfanediyl)diethanol
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Record name Bis(2-hydroxyethylthio)methane
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Record name Ethanol, 2,2'-[methylenebis(thio)]bis-
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Record name 2,2'-(Methanediyldisulfanediyl)diethanol
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Record name 2,2'-[methylenebis(thio)]bisethanol
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Record name 2,2'-(METHANEDIYLDISULFANEDIYL)DIETHANOL
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Synthetic Methodologies and Mechanistic Investigations of Bis 2 Hydroxyethylthio Methane

Established Reaction Pathways for Bis(2-hydroxyethylthio)methane Synthesis

The most common and established method for synthesizing this compound involves the reaction of 2-mercaptoethanol (B42355) with a one-carbon electrophile, such as dichloromethane (B109758) or formaldehyde (B43269), under basic conditions. tdx.cat This transformation relies on the nucleophilic character of the thiol group, which, when activated by a base, readily forms new carbon-sulfur bonds.

Nucleophilic Substitution Reactions Involving Thiols and Halogenated Precursors

A primary pathway for the synthesis of this compound is through a nucleophilic substitution reaction. This method typically employs a thiol, 2-mercaptoethanol, and a halogenated one-carbon precursor, most commonly dichloromethane (CH₂Cl₂). asm.org

The mechanism is a classic S_N2 (bimolecular nucleophilic substitution) reaction. libretexts.orglibretexts.org It proceeds in a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction is initiated by a base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the thiol group (-SH) of 2-mercaptoethanol to form a highly nucleophilic thiolate anion (-S⁻). This thiolate then attacks one of the carbon atoms in dichloromethane, displacing a chloride ion. This process is repeated with a second molecule of the thiolate to displace the second chloride ion, yielding the final this compound product. The requirement for the nucleophile to attack the carbon from the side opposite to the leaving group is a key feature of the S_N2 mechanism. libretexts.orglibretexts.org

Alkylation Reactions in the Presence of Bases

Viewed from the perspective of the thiol, the synthesis is an S-alkylation reaction. The process involves the formation of a thioether by attaching an alkyl group (in this case, the methylene (B1212753) bridge, -CH₂-) to the sulfur atom of 2-mercaptoethanol. The presence of a base is critical for this transformation to occur efficiently. sid.irresearchgate.net

Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) play a crucial role by deprotonating the thiol, thereby increasing its nucleophilicity. tdx.catsid.ir In one documented procedure, crushed sodium hydroxide is mixed with 2-mercaptoethanol in hexane. tdx.cat The reaction is then cooled before the addition of the alkylating agent. Another common approach involves using an aqueous solution of sodium hydroxide. sid.ir The base facilitates the formation of the reactive thiolate intermediate, which then proceeds to attack the electrophilic carbon source.

The following table summarizes representative reaction conditions for these established pathways.

ReactantsBase/CatalystSolvent(s)TemperatureTimeYieldReference
2-Mercaptoethanol, DichloromethaneSodium HydroxideWater, Dichloromethane25°C24h71% scribd.com
2-Mercaptoethanol, DibromomethaneSodium HydroxideHexane0°C to RT-55-80% tdx.cat
Thiophenol, Benzyl chloride (Model Reaction)Triethylamine (Et₃N)WaterRoom Temp.60 min~99% sid.ir
Thiophenol, Benzyl chloride (Model Reaction)Potassium Carbonate (K₂CO₃)WaterRoom Temp.120 min92% sid.ir

Table 1: Selected Reported Conditions for Thioether Synthesis. Note that some entries represent model reactions for general S-alkylation under similar conditions.

Catalytic Approaches in this compound Synthesis

To improve reaction efficiency, reduce reaction times, and employ milder conditions, catalytic methods are often explored in organic synthesis. For the preparation of this compound, phase transfer catalysis has proven particularly effective.

Role of Phase Transfer Catalysis in Reaction Efficiency

Phase transfer catalysis (PTC) is a powerful technique for accelerating reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase. littleflowercollege.edu.in In the synthesis of this compound from 2-mercaptoethanol and dichloromethane, the reactants are in separate phases: the sodium salt of the thiol is in the aqueous phase, while the dichloromethane is the organic phase. scribd.com

A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like Aliquat 336 (methyltrioctylammonium chloride), facilitates the reaction. littleflowercollege.edu.inwikipedia.orgslideshare.net The catalyst's lipophilic cation pairs with the thiolate anion, transporting it from the aqueous phase into the organic phase. Once in the organic phase, the "naked" and highly reactive thiolate can readily react with dichloromethane. The catalyst then returns to the aqueous phase to transport another anion, continuing the cycle. This process avoids the need for expensive anhydrous or aprotic solvents and allows the reaction to proceed at lower temperatures with increased speed. littleflowercollege.edu.in The absence of a phase transfer catalyst in such a two-phase system can lead to a dramatic drop in yield. google.com

Exploration of Homogeneous and Heterogeneous Catalysts

Catalysts are broadly classified as homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). rsc.org

Homogeneous Catalysis : In the context of this compound synthesis, the phase transfer catalyst Aliquat 336 acts as a homogeneous catalyst within the organic phase, where the key reaction occurs. wikipedia.orgacs.org Other homogeneous catalytic systems, such as those employing lithium salts, have been developed for the S-alkylation of thiols with alcohols, representing an alternative pathway that avoids alkyl halides. nih.gov The "borrowing hydrogen" methodology, often using homogeneous transition-metal catalysts like iridium or ruthenium complexes, allows for the direct alkylation of nucleophiles with alcohols, though specific application to this compound is not widely documented. acs.org

Heterogeneous Catalysis : A heterogeneous catalyst exists in a different phase from the reactants, offering advantages such as easy separation and recyclability. rsc.org While specific applications of heterogeneous catalysts for the direct synthesis of this compound are not prominent in the literature, related processes utilize them effectively. For instance, the industrial production of the precursor 2-mercaptoethanol can be catalyzed by zeolites. mdpi.combohrium.com Zeolites and metal oxides supported on silica (B1680970) or other materials are widely used as solid acid or base catalysts in various alkylation reactions. rsc.orgresearchgate.netresearchgate.net The development of a solid, reusable catalyst, such as a basic resin or a functionalized metal oxide, could represent a future advancement for this synthesis. rsc.orgresearchgate.net

Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sid.irrsc.org The synthesis of this compound can be evaluated and improved based on these principles.

One of the most significant green aspects of some reported syntheses is the use of water as a solvent. sid.irresearchgate.netresearchgate.net Water is non-toxic, inexpensive, and non-flammable, making it an environmentally benign reaction medium. researchgate.net The development of efficient thioether synthesis in water, using simple bases like potassium carbonate, represents a significant step towards a greener process. sid.irresearchgate.net

The use of catalysts, particularly phase transfer catalysts, aligns with green chemistry principles by increasing reaction rates and yields, which can reduce energy consumption and waste. wikipedia.org Furthermore, developing methods that avoid foul-smelling and air-sensitive thiols by using stable surrogates like xanthates is another approach to creating more sustainable synthetic routes for thioethers. mdpi.comresearchgate.net

Future developments could focus on several areas:

Atom Economy : Designing routes that incorporate all atoms from the starting materials into the final product. The reaction of 2-mercaptoethanol with formaldehyde, for instance, has a higher atom economy than the reaction with dichloromethane, which generates salt waste.

Renewable Feedstocks : Exploring the use of bio-based sources for the starting materials.

Catalyst Recyclability : Focusing on heterogeneous catalysts that can be easily recovered and reused, minimizing waste and cost. rsc.org

By applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.

Utilization of Environmentally Benign Solvents and Reaction Conditions

The synthesis of this compound has traditionally involved the reaction of 2-mercaptoethanol with a methylene source like dichloromethane (CH₂Cl₂) or formaldehyde (CH₂O) under basic conditions. These methods often employ solvents such as toluene, which facilitates the separation of aqueous and organic phases. However, growing emphasis on green chemistry principles has spurred research into more environmentally friendly synthetic routes.

Solvent-free approaches represent a substantial step towards greener synthesis. The thiol-ene reaction, involving the addition of 2-mercaptoethanol to divinylmethane, can be conducted under UV irradiation or with a radical initiator in the absence of any solvent. This method is not only environmentally benign but also aligns with the principles of green chemistry by minimizing waste. acs.org Similarly, mechanochemical methods, which involve reactions in the solid state induced by mechanical force, are emerging as a solvent-free and efficient strategy for synthesizing organosulfur compounds. acs.org

The use of water as a solvent, catalyzed by recyclable and affordable catalysts, has also been demonstrated for the synthesis of analogous compounds like bis(indolyl)methanes, indicating a viable path for greener production of this compound. orientjchem.org The synthesis of the related compound thiodiglycol (B106055) from ethylene (B1197577) oxide and hydrogen sulfide (B99878) can also be performed in a continuous process using a tubular reactor with a recyclable catalyst, showcasing a green, waste-free industrial application. google.com

Atom Economy and Reaction Yield Optimization

Optimizing reaction yield and atom economy is crucial for the efficient and sustainable synthesis of this compound. In the conventional synthesis involving 2-mercaptoethanol and a methylene source, several parameters are critical for maximizing product formation.

Key optimization strategies include:

Temperature Control: Maintaining the reaction temperature between 70–85°C is essential to balance the reaction rate against the formation of unwanted byproducts.

Stoichiometry: For analogous syntheses, such as the reaction of 2-aminoethanethiol with formaldehyde, a 2:1 molar ratio of the thiol to the aldehyde source is crucial for achieving maximum yield.

Water Removal: The reaction generates water, which can hinder the process. Azeotropic distillation is employed to continuously remove water, driving the reaction equilibrium towards the product and reducing the need for excess reagents.

The thiol-ene reaction pathway is particularly noteworthy for its high atom economy, as it involves the direct addition of the reactants to form the final product with no byproducts, thus requiring minimal purification.

Different synthetic methods result in varying yields, as summarized in the table below. The phase-transfer catalysis method in a water/dichloromethane system reports a yield of 71% based on the 2-mercaptoethanol used. chembk.com For the synthesis of the related compound Bis(2-aminoethylthio)methane, yields of its dihydrochloride (B599025) salt can reach 70–85% under optimized conditions.

Synthetic MethodReactantsSolvent/Catalyst SystemReported YieldReference
Phase-Transfer Catalysis2-Mercaptoethanol, Dichloromethane, NaOHWater/DCM, Aliquot 33671% chembk.com
Analogous Thioacetal Formation (for Bis(2-aminoethylthio)methane)2-Aminoethanethiol, FormaldehydeAqueous HCl70-85%
Thiol-Ene Reaction2-Mercaptoethanol, DivinylmethaneSolvent-free, UV or radical initiatorHigh atom economy, minimal purification needed

Purification and Isolation Techniques for this compound

Following synthesis, this compound must be isolated and purified from unreacted starting materials, byproducts, and catalysts. The specific technique employed depends on the synthetic route and the physical properties of the compound.

For reactions conducted in aqueous or biphasic systems, a common workup involves neutralization of the reaction mixture. This is often followed by extraction into an organic solvent. In one documented procedure, after the reaction is complete, additional dichloromethane is added, and the aqueous layer containing the product is separated and concentrated under reduced pressure to yield a crude oil. chembk.com

Chromatography is a primary method for obtaining high-purity this compound.

Silica Gel Column Chromatography: The crude oil can be purified using a silica gel column. chembk.com A typical elution system involves a gradient of n-hexane and ethyl acetate (B1210297), starting with a 1:1 ratio and moving to pure ethyl acetate to isolate the compound. chembk.com This process yielded a colorless oil with a purity of over 95%, resulting in a final separation yield of 67%. chembk.com

Liquid Chromatography (LC): For analytical purposes and trace-level detection, high-performance liquid chromatography (HPLC) is used. A method has been developed to separate this compound from other sulfur mustard hydrolysis products with baseline separation achieved in under 11 minutes. researchgate.net

Other Purification Techniques:

Precipitation and Recrystallization: For analogous compounds like Bis(2-aminoethylthio)methane, the product is often isolated by precipitation as a salt (e.g., dihydrochloride) by adjusting the pH. The resulting solid is then filtered, washed with a cold solvent like ethanol, and further purified by recrystallization from a solvent mixture such as ethanol/water.

Solid-Phase Extraction (SPE): In advanced analytical methods, such as LC-SPE-NMR, the compound is first separated by liquid chromatography and then trapped on an SPE cartridge. researchgate.net This allows for concentration and solvent exchange before analysis, demonstrating a powerful technique for both purification and characterization. researchgate.net

For analytical identification, particularly with gas chromatography-mass spectrometry (GC-MS), this compound is often derivatized. The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the compound's volatility and thermal stability. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of bis(2-hydroxyethylthio)methane, providing precise information about the connectivity and chemical environment of its constituent atoms.

Proton (¹H) NMR Spectral Analysis for Connectivity Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the proton framework of this compound. The ¹H NMR spectrum provides key insights into the connectivity of the molecule through the chemical shifts, integration, and multiplicity of the proton signals.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The methylene (B1212753) protons of the two hydroxyethyl (B10761427) groups (-CH₂-OH) and the methylene protons of the thioether linkages (-S-CH₂-CH₂-) can be distinguished. The central methylene bridge (-S-CH₂-S-) also gives a characteristic signal. The coupling between adjacent protons results in specific splitting patterns (e.g., triplets), which confirms the connectivity of the ethyl groups. researchgate.nettdx.cat

A study utilizing a liquid chromatography-solid phase extraction-NMR (LC-SPE-NMR) method successfully recorded ¹H NMR spectra for this compound, demonstrating the reproducibility and suitability of this technique for identifying chemicals related to the Chemical Weapons Convention. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
HO-CH₂ -~3.7t~6.0
-S-CH₂ -CH₂-OH~2.8t~6.0
-S-CH₂ -S-~3.8s-
HO -Variablebr s-

Note: 't' denotes a triplet, 's' a singlet, and 'br s' a broad singlet. Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its chemical environment. libretexts.org

For this compound, the ¹³C NMR spectrum would typically show three distinct signals corresponding to the three different carbon environments: the carbon atom of the central methylene bridge (-S-C H₂-S-), the carbon atoms adjacent to the sulfur atoms in the ethyl groups (-S-C H₂-CH₂-OH), and the carbon atoms bearing the hydroxyl groups (-CH₂-C H₂-OH). researchgate.net The study of the hydrolysis of sesquimustards has utilized ¹³C NMR to identify the resulting products, including this compound. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-S-C H₂-S-~40-50
-S-C H₂-CH₂-OH~35-45
-CH₂-C H₂-OH~60-70

Note: These are predicted chemical shift ranges and can vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that provide further structural confirmation by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the signals of the adjacent methylene protons in the hydroxyethyl groups (-S-CH₂ -CH₂ -OH), confirming their direct connectivity. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the signal of each proton to the signal of the carbon atom it is attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is particularly useful for identifying the connectivity across heteroatoms like sulfur. For instance, an HMBC spectrum would show correlations between the protons of the central methylene bridge (-S-CH₂ -S-) and the carbon atoms of the ethyl groups (-C H₂-CH₂-OH), as well as between the protons of the ethyl groups and the central methylene carbon. rsc.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Studies

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the analyte molecule. researchgate.net The resulting mass spectrum is a unique fingerprint of the compound, characterized by a series of fragment ions. While the molecular ion may sometimes be weak or absent, the fragmentation pattern provides valuable structural information.

For this compound, EI-MS would lead to the cleavage of C-S, C-C, and C-O bonds. Common fragmentation pathways would involve the loss of a hydroxyl group, a hydroxyethyl group, or cleavage of the thioether linkages. The analysis of trimethylsilyl (B98337) (TMS) derivatives of bis(2-hydroxyethylthio)alkanes by GC-EI-MS has been described to develop a spectral database for verification purposes. researchgate.net The mass spectrum of the bis(2-trimethylsiloxyethylthio)methane derivative is available in the NIST WebBook. nist.govnih.gov

Table 3: Potential Fragment Ions in the EI-MS of this compound

m/z (mass-to-charge ratio)Possible Fragment Ion
153[M - OH]⁺
123[M - CH₂CH₂OH]⁺
105[CH₂(SCH₂CH₂OH)]⁺
77[CH₂SCH₃]⁺
61[CH₂CH₂OH]⁺
45[CH₂OH]⁺

Note: This table lists potential fragment ions and their interpretation. The actual spectrum may show different or additional fragments.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for Adduct Formation and Quantification

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique compared to EI, often resulting in a more prominent molecular ion or protonated molecule ([M+H]⁺), which is crucial for determining the molecular weight of the analyte. mdpi.com APCI-MS has been effectively used to obtain characteristic spectra of this compound. researchgate.netacs.org

In the positive ionization mode, APCI mass spectra of this compound typically exhibit the protonated molecule, [M+H]⁺. acs.org In the negative ionization mode, adduct ions such as [M+O₂]⁻ and deprotonated molecules like [M-H]⁻ can be generated. acs.orgresearchgate.net These adducts and characteristic ions are valuable for quantitative analysis, particularly when coupled with liquid chromatography in techniques like LC-MS/MS. acs.orgresearchgate.net The [M+O₂]⁻ adduct ion, for instance, has been evaluated for the quantification of this compound in the low ng/mL range. acs.org

Table 4: Characteristic Ions in the APCI-MS of this compound

Ionization ModeIonm/z (mass-to-charge ratio)
Positive[M+H]⁺169
Negative[M-H]⁻167
Negative[M+O₂]⁻199

Note: These are characteristic ions observed in APCI-MS. The relative intensities can vary depending on the experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Analyte Detection

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the analysis of polar compounds like this compound. This soft ionization technique is well-suited for molecules that are difficult to volatilize, allowing for their transfer from solution to the gas phase for mass analysis. In the context of this compound and related hydrolysis products of sulfur mustards, ESI-MS typically generates protonated molecules, [M+H]⁺, or adducts with ions present in the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.netnih.gov

The high polarity of this compound, owing to its two hydroxyl groups, makes it an ideal candidate for ESI-MS. This technique has been successfully coupled with liquid chromatography (LC) for the sensitive detection of this compound in various matrices. nih.govmdpi.com For instance, research has demonstrated the use of HPLC-ESI-MS for the analysis of sulfur mustard hydrolysis products, including this compound. mdpi.com The ability to directly analyze aqueous samples with minimal preparation is a significant advantage of ESI-MS-based methods. mdpi.compreprints.org

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of this compound analysis. researchgate.net This technique involves the selection of a specific precursor ion, such as the protonated molecule [M+H]⁺ of this compound, which is then fragmented through collision-induced dissociation (CID). The resulting product ions are characteristic of the analyte's structure, providing a high degree of confidence in its identification.

In the analysis of this compound and its analogues, MS/MS experiments reveal distinct fragmentation patterns. researchgate.net Common neutral losses observed include water (H₂O), ethylene (B1197577) (C₂H₄), formaldehyde (B43269) (HCHO), and thioformaldehyde (B1214467) (H₂CS). researchgate.net These fragmentation pathways help to elucidate the structure of the original molecule and differentiate it from other related compounds. researchgate.net The use of multiple reaction monitoring (MRM) mode in LC-MS/MS, where specific precursor-to-product ion transitions are monitored, allows for highly sensitive and selective quantification, even in complex matrices. acs.org This approach has been applied to the analysis of sulfur mustard metabolites in biological samples. acs.org

Precursor IonProduct IonsAnalytical Significance
[M+H]⁺[M+H - H₂O]⁺, [M+H - C₂H₄O]⁺Confirmatory analysis and structural elucidation
[M+NH₄]⁺[M+H]⁺, [M+H - H₂O]⁺Identification in the presence of ammonium adducts
[M+O₂]⁻Characteristic fragment ionsProposed for quantification in negative ion mode

This table summarizes common precursor and product ions observed in the mass spectrometric analysis of this compound and their significance. researchgate.netacs.org

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

The analysis of this compound, often present in complex environmental or biological samples, necessitates the use of hyphenated chromatographic techniques. These methods couple the separation power of chromatography with the detection capabilities of mass spectrometry, providing a robust platform for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Analytical Standards

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. cdc.govnih.gov However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. osti.gov To overcome this, derivatization is employed to convert the polar hydroxyl groups into less polar, more volatile moieties. researchgate.net

Silylation is a common derivatization strategy, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. researchgate.netnih.gov These derivatives exhibit improved chromatographic behavior, allowing for their separation and detection by GC-MS. researchgate.net The electron ionization (EI) mass spectra of these derivatives show characteristic fragmentation patterns that are used for identification and confirmation. researchgate.netnih.govnih.gov GC-MS methods, often in combination with retention indices, provide unambiguous identification of this compound in various samples. nih.govosti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Compounds

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound, as it does not require derivatization. mdpi.comcolab.ws Reversed-phase LC, using columns with polar endcapping, is often employed for the separation of this and other sulfur mustard degradation products. researchgate.net

The coupling of LC with ESI-MS or atmospheric pressure chemical ionization (APCI) allows for the direct analysis of aqueous samples, which is particularly advantageous for environmental and biological monitoring. researchgate.netnih.govopcw.org LC-MS/MS methods further enhance selectivity and sensitivity, enabling the detection of this compound at low concentrations. researchgate.netacs.orgresearchgate.net The development of LC-MS databases is crucial for the reliable identification of such compounds in on-site and off-site analysis scenarios. opcw.org

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) for Sulfur-Specific Detection

High-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) offers a highly selective method for the detection of sulfur-containing compounds like this compound. nih.govmdpi.com In this technique, the HPLC system separates the components of a mixture, which are then introduced into an ICP torch. The ICP atomizes and ionizes the elements present, and the mass spectrometer detects the specific isotopes, in this case, sulfur (³²S). mdpi.comnih.gov

This element-specific detection provides a significant advantage by reducing matrix interferences that can affect other mass spectrometric techniques. mdpi.compreprints.org The use of a collision/reaction cell in the ICP-MS can further minimize polyatomic interferences on the sulfur channel. nih.govmdpi.comnih.gov HPLC-ICP-MS has been demonstrated as a powerful tool for the unambiguous identification and quantification of sulfur mustard hydrolysis products, including this compound, in complex samples. nih.govmdpi.com

TechniqueSample PreparationDetection PrincipleKey Advantage
GC-MSDerivatization (e.g., silylation) requiredMass analysis of volatile derivativesHigh separation efficiency and established libraries
LC-MSOften direct injection of aqueous samplesMass analysis of polar compounds in solutionSuitable for non-volatile and thermally labile compounds
HPLC-ICP-MSDirect injection of aqueous samplesElement-specific detection of sulfurHigh selectivity and reduced matrix effects

This table provides a comparative overview of the primary hyphenated chromatographic techniques used for the analysis of this compound.

Derivatization Strategies for Enhanced Chromatographic Performance (e.g., Silylation)

Derivatization plays a critical role in the analysis of this compound, particularly for GC-based methods. tandfonline.com The primary goal of derivatization is to increase the volatility and thermal stability of the analyte by masking its polar functional groups.

Silylation is the most widely used derivatization technique for this purpose. researchgate.net Reagents such as BSTFA and MTBSTFA react with the hydroxyl groups of this compound to form silyl (B83357) ethers. nih.gov The reaction conditions, including the solvent, temperature, and reaction time, are optimized to ensure complete derivatization. nih.gov For instance, a common procedure involves dissolving the analyte in a solvent like pyridine (B92270) or acetonitrile (B52724) and heating it with the silylating agent. Other derivatization approaches, such as trifluoroacetylation, have also been explored. acs.org These strategies are essential for enabling the use of powerful GC-MS techniques for the sensitive and specific analysis of this compound. osti.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the analysis of this compound, the IR spectrum provides clear evidence for its key structural features, namely the hydroxyl (-OH) and thioether (C-S-C) groups. dss.go.thresearchgate.net

The chemical structure of the compound was confirmed by Fourier-transform infrared (FTIR) spectroscopy. cambridge.org The most prominent feature in the IR spectrum of this compound is a broad absorption band in the region of 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. shd-pub.org.rs The broadness of this peak indicates hydrogen bonding between the alcohol moieties.

Stretching vibrations corresponding to the C-H bonds in the ethyl and methylene groups are observed in the region of 2900-3000 cm⁻¹. The presence of the thioether linkages is confirmed by absorption bands associated with C-S stretching vibrations, which typically appear in the fingerprint region of the spectrum, around 600-800 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)O-H StretchHydroxyl (-OH)
2900-3000C-H StretchAlkane (CH₂, CH₃)
~1450C-H BendAlkane (CH₂)
~1050C-O StretchPrimary Alcohol
600-800C-S StretchThioether

This table is a representation of typical absorption regions for the specified functional groups and may not reflect exact experimental values.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur) within a compound. This analysis provides a method to verify the empirical and molecular formula of a synthesized or isolated substance. For this compound, with the molecular formula C₅H₁₂O₂S₂, elemental analysis confirms the precise ratio of its constituent atoms.

The theoretical composition can be calculated from the molecular formula and the atomic weights of the elements. Experimental values are then obtained using analytical instrumentation, and a close agreement between the theoretical and found values confirms the purity and identity of the compound. cambridge.org

Table 2: Elemental Analysis Data for this compound (C₅H₁₂O₂S₂)

ElementTheoretical Mass %Experimental Mass % (Found)
Carbon (C)35.69%Varies with study, e.g., 35.51% google.com
Hydrogen (H)7.19%Varies with study, e.g., 4.95% google.com
Oxygen (O)19.02%Data not typically reported directly
Sulfur (S)38.10%Data not typically reported directly

Note: Experimental values can vary slightly between analyses due to sample purity and instrumental factors. The provided experimental data is from a related synthesis and illustrates the principle of comparison. google.com

The congruence between the calculated and measured percentages validates the molecular formula and supports the structural data obtained from spectroscopic methods.

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Degradation Pathways of Related Sulfur Compounds

The hydrolysis of sulfur mustard and its analogs is a primary degradation pathway in aqueous environments, leading to the formation of several hydroxylated products, including Bis(2-hydroxyethylthio)methane.

This compound, also known as 2,2'-(Methylenebis(sulfanediyl))diethanol, is a recognized hydrolysis product of sulfur mustard analogs, particularly sesquimustards. opcw.orgopcw.orgnih.gov Sesquimustards, such as 1,2-bis(2-chloroethylthio)ethane (QN2) and 1,3-bis(2-chloroethylthio)propane (B14112635) (QN3), degrade in water to form their corresponding bis(2-hydroxyethylthio)alkane derivatives. researchgate.net Specifically, this compound is an important environmental and biological degradation marker for sesqui-mustard. acs.orgresearchgate.net

The formation mechanism involves the hydrolysis of the chloroethyl groups of the mustard analog. The generally accepted mechanism for sulfur mustard hydrolysis proceeds through the spontaneous loss of a chloride ion, leading to the formation of a cyclic sulfonium (B1226848) intermediate. researchgate.netscispace.com This highly reactive cation is then attacked by a water molecule, resulting in the corresponding hydroxylated compound and hydrochloric acid. researchgate.net This process occurs for each chloroethyl group, ultimately yielding the di-hydroxylated product. researchgate.net In the case of sesquimustards, this pathway leads to the formation of compounds like this compound.

The hydrolysis of sulfur mustard (HD) and its analogs is not a simple one-to-one reaction but results in a mixture of products. The composition of this mixture can be influenced by factors such as the concentration of the mustard agent and the reaction conditions. researchgate.net Besides this compound, a variety of other hydrolysis products have been identified. preprints.orgmdpi.com

One of the major and most well-known hydrolysis products of sulfur mustard is thiodiglycol (B106055) (TDG). preprints.orgmdpi.comgulhanemedj.orgkoreascience.krnrt.org Other significant co-formed products include cyclic compounds like 1,4-dithiane (B1222100) and 1,4-oxathiane. preprints.orgmdpi.comebi.ac.ukmdpi.com Under certain conditions, particularly at high concentrations of the mustard agent, the intermediate sulfonium ions can react with already formed hydrolysis products like thiodiglycol, leading to the formation of dimeric sulfonium cations and other secondary products. researchgate.netscispace.com

A study analyzing the final degradation products of sulfur mustard hydrolysis in water followed by the addition of sodium hydroxide (B78521) found the mixture to contain 68% thiodiglycol, 8% 1,2-bis(2-hydroxyethylthio)ethane, and 24% bis(2-hydroxyethylthioethyl)ether by weight. koreascience.kr

Table 1: Identified Co-formed Hydrolysis Products of Sulfur Mustard and its Analogs

Compound NameChemical ClassSource Reference
Thiodiglycol (TDG)Diol, Thioether preprints.orgmdpi.comgulhanemedj.orgkoreascience.krmdpi.com
1,2-bis(2-hydroxyethylthio)ethaneDiol, Thioether opcw.orgopcw.orgnih.govkoreascience.kr
Bis(2-hydroxyethylthioethyl)etherDiol, Thioether, Ether opcw.orgkoreascience.kr
1,4-DithianeCyclic Dithioether preprints.orgmdpi.commdpi.com
1,4-OxathianeCyclic Thioether preprints.orgmdpi.comebi.ac.ukmdpi.com
1,3-bis(2-hydroxyethylthio)propaneDiol, Thioether opcw.orgnih.govpreprints.org
1,4-bis(2-hydroxyethylthio)butaneDiol, Thioether opcw.orgnih.gov
Sulfonium IonsCationic Intermediates researchgate.netebi.ac.uknih.gov

Kinetic studies of the hydrolysis of sulfur mustard and its analogs have provided significant insight into the reaction mechanism and rate. The hydrolysis of sulfur mustard is generally described as a process following first-order kinetics. nih.gov The rate-determining step is the initial formation of the cyclic sulfonium ion through intramolecular assistance from the neighboring sulfur atom. researchgate.netscispace.comnih.gov

Table 2: Kinetic Parameters of Sulfur Mustard Hydrolysis

ParameterFindingSource Reference
Reaction OrderFirst-order kinetics nih.gov
Rate-Limiting StepFormation of cyclic sulfonium intermediate researchgate.netscispace.comnih.gov
Half-life (dissolved)Approximately 4–8 minutes at 25°C in distilled water researchgate.net
Effect of pHRate is not pH dependent nih.gov
Effect of Chloride IonsRetards hydrolysis rate nih.gov
Limiting FactorLow solubility in water researchgate.net

Studies on sesquimustards have revealed that their hydrolysis also proceeds via stable cyclic sulfonium ions, which can persist in aqueous solutions for as long as a week. researchgate.net Furthermore, research on a bromine analog of sulfur mustard, bis(2-bromoethyl) sulfide (B99878), showed that its hydrolysis is 6 to 16 times faster than that of sulfur mustard, depending on the water content in the reaction mixture. x-mol.com

Oxidative Transformations and Product Formation

In addition to hydrolysis, the sulfur atoms in this compound and related compounds are susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone analogs. These oxidized products are also important markers for identifying the original parent compounds. opcw.org

The thioether groups in sulfur mustard hydrolysis products can be readily oxidized. The primary hydrolysis product, thiodiglycol, is known to be oxidized to thiodiglycol sulfoxide and subsequently to thiodiglycol sulfone. gulhanemedj.orgebi.ac.ukmdpi.comsmolecule.com Similarly, this compound and other bis(2-hydroxyethylthio)alkanes undergo oxidation to form their corresponding mono-, di-, tri-, and tetraoxygenated analogs. researchgate.net

These oxidation reactions can occur both environmentally and metabolically. The resulting sulfoxides and sulfones are often more polar than the parent thioether compounds.

Table 3: Oxidized Analogs of Sulfur Mustard Hydrolysis Products

Parent CompoundOxidized Product(s)Source Reference
ThiodiglycolThiodiglycol sulfoxide, Thiodiglycol sulfone gulhanemedj.orgebi.ac.ukmdpi.com
Bis(2-hydroxyethylthio)alkanesMono-, di-, tri-, and tetraoxygenated compounds (Sulfoxides and Sulfones) researchgate.net
Sulfur Mustard (HD)Bis(2-chloroethyl)sulfoxide, Bis(2-chloroethyl)sulfone opcw.orgopcw.orgmdpi.com

The oxidation of the sulfur atom in these compounds typically occurs in a stepwise manner. The thioether is first oxidized to a sulfoxide, and further oxidation yields the corresponding sulfone. mdpi.com This process has been studied using various oxidizing agents. For instance, the oxidation of the bromine analog of sulfur mustard was investigated using magnesium monoperoxyphthalate, ammonium (B1175870) persulfate, and hydrogen peroxide. x-mol.com The oxidation with hydrogen peroxide was found to be ten times faster than the oxidation of sulfur mustard itself under similar conditions. x-mol.com

The mechanisms involve the electrophilic attack of the oxidant on the nucleophilic sulfur atom. In biological systems, this oxidation can be enzyme-mediated. The characterization of these oxidized products and their fragmentation pathways has been achieved using advanced analytical techniques like electrospray ionization tandem mass spectrometry (ESI-MSn), which provides detailed structural information and helps elucidate the fragmentation routes of the oxidized molecules. researchgate.net

Table 4: Compound Names Mentioned in the Article

Common Name / AbbreviationSystematic Name
This compound2,2'-(Methylenebis(sulfanediyl))diethanol
Sulfur Mustard (HD)Bis(2-chloroethyl) sulfide
Sesquimustard (QN2)1,2-Bis(2-chloroethylthio)ethane
Sesquimustard (QN3)1,3-Bis(2-chloroethylthio)propane
Thiodiglycol (TDG)2,2'-Thiodiethanol or Bis(2-hydroxyethyl)sulfide
1,2-bis(2-hydroxyethylthio)ethane2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol
Bis(2-hydroxyethylthioethyl)ether2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethanol
1,4-Dithiane1,4-Dithiane
1,4-Oxathiane1,4-Oxathiane
1,3-bis(2-hydroxyethylthio)propane2,2'-(Propane-1,3-diylbis(sulfanediyl))diethanol
1,4-bis(2-hydroxyethylthio)butane2,2'-(Butane-1,4-diylbis(sulfanediyl))diethanol
Bis(2-bromoethyl) sulfide1-Bromo-2-[(2-bromoethyl)sulfanyl]ethane
Thiodiglycol sulfoxide2-[(2-Hydroxyethyl)sulfinyl]ethanol
Thiodiglycol sulfoneBis(2-hydroxyethyl)sulfone
Bis(2-chloroethyl)sulfoxide1-Chloro-2-[(2-chloroethyl)sulfinyl]ethane
Bis(2-chloroethyl)sulfone1-Chloro-2-[(2-chloroethyl)sulfonyl]ethane

Reactions in Polymerization and Material Synthesis Contexts

The unique molecular architecture of this compound, featuring a thioacetal linkage flanked by two hydroxyethyl (B10761427) groups, allows it to participate in polymerization reactions in distinct and significant ways. Its reactivity is primarily centered around its potential to influence polymer chain growth and to act as a masked source of reactive species under specific conditions.

Mechanisms of Chain Transfer Activity in Polymer Formulations

In radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of polymers. Current time information in Bangalore, IN.nih.gov This process involves the termination of a growing polymer chain and the simultaneous initiation of a new one, effectively transferring the radical activity. tdx.catrsc.org While classic chain transfer agents are often mercaptans (containing an S-H bond), other molecules can also exhibit this activity through the abstraction of a labile atom. Current time information in Bangalore, IN.rsc.org

This compound, which is a thioether and not a mercaptan, does not possess a reactive S-H bond. However, it can function as a chain transfer agent through the abstraction of a hydrogen atom from the methylene (B1212753) group positioned between the two sulfur atoms (-S-CH₂-S-). The C-H bonds at this position are activated and weakened by the adjacent electron-withdrawing sulfur atoms, making them susceptible to abstraction by a propagating polymer radical (P•).

The proposed mechanism for the chain transfer activity of this compound is detailed below:

Hydrogen Abstraction: A growing polymer radical (Pₙ•) abstracts a hydrogen atom from the central methylene group of this compound. This terminates the polymer chain, resulting in a "dead" polymer (Pₙ-H), and creates a new radical centered on the this compound molecule.

Re-initiation: The newly formed radical on the this compound molecule, •CH(SCH₂CH₂OH)₂, is then available to react with a monomer unit (M).

New Polymer Chain Growth: This reaction initiates the growth of a new polymer chain, which now incorporates the fragment of the chain transfer agent.

This process effectively controls the molecular weight of the resulting polymer. The extent of this control is determined by the chain transfer constant (C_tr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. While specific experimental data for the C_tr of this compound is not prominently available in the literature, its structural features strongly suggest this mode of action.

Table 1: Proposed Mechanism of Chain Transfer Activity

StepDescriptionChemical Reaction
1 A propagating polymer radical (Pₙ•) attacks the chain transfer agent, this compound.Pₙ• + HOCH₂CH₂SCH₂SCH₂CH₂OH → Pₙ-H + HOCH₂CH₂SĊHSCH₂CH₂OH
2 The radical formed on the chain transfer agent reacts with a monomer molecule (M).HOCH₂CH₂SĊHSCH₂CH₂OH + M → M-[CH(SCH₂CH₂OH)₂]•
3 The new radical propagates, forming a new polymer chain that contains a fragment of the original chain transfer agent.M-[CH(SCH₂CH₂OH)₂]• + n(M) → Mₙ₊₁-[CH(SCH₂CH₂OH)₂]•

Role as Latent Mercaptans in Polymer Compositions

Latent mercaptans are compounds that are stable under normal storage and processing conditions but can be triggered to release a free mercaptan under specific stimuli, such as heat or UV radiation. nih.govopcw.org This controlled release is particularly useful in applications like heat stabilization for polymers such as PVC, where the in-situ generated mercaptan can enhance the effectiveness of metal-based heat stabilizers. nih.govgoogle.comgoogle.com

This compound can be considered a latent mercaptan due to the potential for the cleavage of its thioacetal linkage (-S-CH₂-S-). The degradation of this linkage, particularly at elevated temperatures experienced during polymer processing, can lead to the formation of species containing reactive thiol (mercaptan) groups.

The proposed mechanism for its function as a latent mercaptan involves the thermal decomposition of the thioacetal bond. This process is believed to generate transient mercaptan species and other byproducts. For instance, the cleavage could lead to the formation of 2-mercaptoethanol (B42355) and other reactive sulfur compounds. A patent for organic-based thermal stabilizers describes a similar principle, where the condensation product of 2-hydroxybenzyl alcohol and mercaptoethanol, namely 1-(2-hydroxyphenyl)-1-S-(2-hydroxyethylthio)methane, is used as a latent mercaptan. google.comgoogle.comgoogle.com This suggests that thioacetal-type structures can indeed serve as precursors to active mercaptans.

The released mercaptan can then participate in stabilization mechanisms, for example, by reacting with and neutralizing acidic byproducts of polymer degradation (like HCl from PVC) or by synergizing with metallic stabilizers. nih.gov

Table 2: Proposed Role as a Latent Mercaptan

StageDescriptionImplication in Polymer Systems
Initial State This compound is incorporated into the polymer matrix. It is relatively stable and does not possess a free mercaptan odor.Allows for safe and easy handling and compounding with the polymer resin.
Activation (e.g., Heat) During high-temperature processing, the thioacetal linkage (-S-CH₂-S-) undergoes thermal cleavage.The compound degrades to release reactive sulfur species, including potential mercaptans like 2-mercaptoethanol.
Stabilization The released mercaptan species act as heat stabilizers, protecting the polymer from degradation.The active mercaptan can neutralize corrosive byproducts or enhance the performance of other stabilizers in the formulation.

Environmental Fate and Remediation Research

Biodegradation Studies in Various Environmental Compartments

Detailed research focusing specifically on the biodegradation of Bis(2-hydroxyethylthio)methane in various environmental settings is not extensively documented in publicly available scientific literature. While the environmental fate of organosulfur compounds is a subject of broader research, specific studies detailing the microbial degradation rates, pathways, and persistence of this compound in aerobic sludge, anaerobic environments, and soil are limited. The compound is recognized primarily as a hydrolysis product and a key biomarker for the presence of sulfur mustards, which has driven research more towards its detection rather than its microbial degradation.

Assessment of Microbial Degradation in Aerobic Sludge

Investigation of Anaerobic Biodegradation Pathways

Investigations into the anaerobic biodegradation pathways of this compound have not been specifically detailed in the available research. The potential for degradation under methanogenic, sulfidogenic, or other anaerobic conditions remains an area requiring further scientific inquiry.

Analytical Methodologies for Environmental Monitoring

The significance of this compound as a forensic biomarker for sulfur mustard exposure has necessitated the development of highly sensitive and specific analytical methods for its monitoring in environmental samples. Research has focused on achieving low detection limits to confirm the use or presence of these chemical agents, even long after the initial contamination event.

Trace Level Detection and Quantification in Water and Soil Samples

Detecting this compound at trace levels in complex matrices like water and soil is a key objective for environmental verification and forensic analysis. The methods employed must be capable of distinguishing the target analyte from other naturally occurring sulfur compounds and matrix interferences.

Key techniques for trace-level analysis include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of this compound. To enhance volatility and improve chromatographic separation and detection, the compound is often derivatized. A common approach is the conversion of the hydroxyl groups to their trimethylsilyl (B98337) (TMS) derivatives. This allows for sensitive detection and reliable quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers an alternative to GC-MS, particularly for compounds that are not easily volatilized. LC-MS can directly analyze the compound in liquid extracts from soil or water samples, often with minimal sample preparation, providing high sensitivity and specificity.

Development of On-site and Off-site Analytical Procedures

The development of analytical procedures is tailored to different operational needs, from rapid on-site screening to comprehensive off-site laboratory confirmation.

Off-site Laboratory Analysis: Procedures for off-site analysis are designed for maximum sensitivity and accuracy. They typically involve sample collection from the contaminated area, transport to a certified laboratory, and rigorous analysis using sophisticated instrumentation like GC-MS or LC-MS. These laboratory-based methods provide the definitive identification and quantification required for verification purposes under frameworks such as the Chemical Weapons Convention.

On-site Detection: While specific on-site detection kits for this compound are not detailed, the general trend in environmental monitoring is toward portable systems. The development of portable GC-MS or other sensor-based technologies could potentially be applied for rapid screening of this compound in the field, although such applications are not yet widely documented.

Table 1: Analytical Techniques for this compound Detection

Analytical Technique Sample Matrix Key Features Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) Water, Soil Requires derivatization (e.g., TMS) to increase volatility; High sensitivity and specificity. Off-site laboratory confirmation and quantification.

Advanced Remediation and Decontamination Strategies

The environmental persistence of this compound and related sulfur compounds necessitates the development of effective remediation and decontamination strategies. Research in this area has largely focused on the degradation of sulfur mustard and its primary hydrolysis product, thiodiglycol (B106055) (TDG), providing valuable insights into potential methods for the remediation of this compound. These strategies can be broadly categorized into chemical neutralization and oxidation processes and bioremediation approaches.

Chemical Neutralization and Oxidation Processes for Related Compounds

Chemical decontamination methods for sulfur mustard and its analogues, such as this compound, aim to convert the toxic compounds into less harmful substances through chemical reactions. These processes include hydrolysis, oxidation, and reaction with alkoxides.

Oxidative decontamination is a particularly effective approach for sulfur-containing chemical warfare agents and their degradation products. Various oxidizing agents and systems have been investigated for their efficacy in neutralizing these compounds.

One common approach involves the use of hydrogen peroxide-based solutions. For instance, a formulation containing hydrogen peroxide, sodium bicarbonate, and a metal catalyst like sodium molybdate (B1676688) has been shown to achieve up to 99.9% decontamination of sulfur mustard within five minutes. The pH of such solutions is typically maintained in the slightly alkaline range of 7.5 to 8.5 to optimize the reaction. Advanced oxidation processes (AOPs) represent another powerful strategy for the degradation of persistent organic pollutants, including sulfur compounds. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are strong oxidizing agents capable of breaking down complex organic molecules.

Supercritical water oxidation (SCWO) is an AOP that has been successfully applied to the degradation of thiodiglycol. Under supercritical conditions (temperatures and pressures above the critical point of water), organic compounds and oxidizing agents become highly soluble, facilitating rapid and efficient oxidation. Studies on SCWO of TDG have demonstrated high total organic carbon (TOC) removal efficiencies. The primary degradation products of TDG under these conditions are sulfuric acid, hydrogen sulfide (B99878), carbon monoxide, methane (B114726), and carbon dioxide. Given the structural similarities, SCWO is a promising technology for the complete destruction of this compound.

The table below summarizes the key findings from studies on the chemical oxidation of related sulfur compounds.

Decontamination MethodTarget CompoundReagentsKey Findings
Catalytic OxidationSulfur MustardHydrogen peroxide, sodium bicarbonate, sodium molybdateAchieved 99.9% decontamination within 5 minutes.
Supercritical Water Oxidation (SCWO)Thiodiglycol (TDG)Water, OxygenHigh TOC removal; products include H2SO4, H2S, CO, CH4, CO2.
Enzymatic OxidationThiodiglycol (TDG)Alcohol dehydrogenase (ADH)TDG is oxidized by various human ADH isoenzymes.

It is important to note that while these methods have proven effective for sulfur mustard and thiodiglycol, their specific efficacy and reaction kinetics for this compound would require further investigation. However, the underlying chemical principles suggest that these oxidative methods would be applicable for its decontamination.

Bioremediation Approaches for Contaminated Matrices

Bioremediation offers an environmentally friendly and potentially cost-effective alternative to chemical decontamination methods. This approach utilizes microorganisms or their enzymes to break down hazardous substances into non-toxic or less toxic compounds. Research into the bioremediation of sulfur mustard degradation products has primarily focused on thiodiglycol, providing a valuable model for the potential biodegradation of this compound.

Several bacterial strains and consortia have been identified that can utilize thiodiglycol as a sole source of carbon and sulfur. These microorganisms degrade TDG through various metabolic pathways, which are likely analogous for other sulfur mustard degradation products like this compound.

The biodegradation of TDG has been shown to occur via an oxidative pathway, with optimal rates observed at a slightly alkaline pH of 8.25. The persistence of TDG in some contaminated soils has been attributed to the toxicity of the parent sulfur mustard to indigenous microorganisms and the acidic conditions resulting from its hydrolysis. Therefore, remediation strategies may be enhanced by pH adjustment and aeration to create a more favorable environment for microbial activity.

A consortium of three bacterial species, Rhizobium sp., Achromobacter sp., and Stenotrophomonas sp., has been shown to biodegrade TDG. In another study, Achromobacter xylosoxydans and Paracoccus denitrificans were isolated from petroleum-contaminated soil and found to utilize TDG. The degradation of TDG by P. denitrificans was found to proceed through two pathways: one involving the cleavage of the C-S bond and the other involving the oxidation of the alcohol groups to produce thiodiglycolic acid.

The central challenge in the biodegradation of this compound is the cleavage of the stable thioether bonds. However, various microorganisms possess enzymes capable of catalyzing this reaction. The initial step in the aerobic degradation of similar compounds often involves oxidation of the sulfur atom to a sulfoxide (B87167), followed by further enzymatic reactions that can lead to the cleavage of the carbon-sulfur bond.

The table below presents a summary of microorganisms and their potential for degrading sulfur mustard-related compounds.

Microorganism(s)Target CompoundKey Findings
Rhizobium sp., Achromobacter sp., Stenotrophomonas sp. (consortium)Thiodiglycol (TDG)Capable of biodegrading TDG.
Achromobacter xylosoxydans, Paracoccus denitrificansThiodiglycol (TDG)Utilize TDG as a sole carbon and sulfur source.
Various bacteria and fungiSulfur MustardCan tolerate low pH and chloride ions, conditions that retard hydrolysis, and potentially degrade the parent compound.

While direct studies on the bioremediation of this compound are limited, the existing research on thiodiglycol and other organosulfur compounds provides a strong foundation for developing effective bioremediation strategies for matrices contaminated with this compound. Future research should focus on isolating and characterizing microbial strains that can efficiently degrade this compound and elucidating the specific enzymatic pathways involved.

Advanced Applications in Materials Science and Industrial Chemistry

Polymer Chemistry and Polymerization Control

Bis(2-hydroxyethylthio)methane serves as a valuable component in the synthesis of advanced polymers, where its functional groups can be used to introduce specific properties or to control the polymerization process itself.

This compound functions as a fundamental building block in the creation of polymers with tailored characteristics. The presence of two hydroxyl groups allows it to act as a diol, participating in reactions like esterification or the formation of polyurethanes. The thioether linkages within its backbone introduce flexibility and can enhance the refractive index of the final polymer.

A significant application is its use as a specialized initiator in controlled polymerization techniques. For instance, it has been synthesized and employed as a stimuli-responsive initiator for atom transfer radical polymerization (ATRP). tdx.cat In this role, the central thioacetal group is designed to be cleavable under specific conditions, such as in the presence of reactive oxygen species (ROS). This allows for the synthesis of block copolymers that can be degraded in a controlled manner, a desirable feature for applications in drug delivery and recyclable materials. tdx.cat The molecule can also act as a cross-linking agent, where its two hydroxyl groups react to connect different polymer chains, thereby improving the mechanical strength and thermal stability of the material.

The unique structure of this compound is particularly suited for the design of specialty polymers and oligomers where precise control over architecture and functionality is paramount. Its application as a cleavable initiator is a prime example, enabling the synthesis of advanced polymer structures like ABA triblock copolymers. tdx.cat

In a typical synthesis, the hydroxyl groups of this compound are first modified to create a macroinitiator. This macroinitiator is then used to polymerize other monomers, forming hard outer blocks (A) attached to the central, soft block derived from the initiator (B). The resulting ABA triblock copolymer possesses unique properties, but more importantly, the thioacetal linkage from the original this compound molecule remains at the core of the soft block. tdx.cat This sensitive linkage can be selectively broken, degrading the triblock structure back into smaller components, which is a key feature for "smart" polymers that respond to environmental triggers. tdx.cat

Table 1: Application of this compound in Specialty Polymer Synthesis

Polymer TypeRole of this compoundKey FeaturePotential Application
ABA Triblock CopolymersCore of a cleavable initiatorContains a Reactive Oxygen Species (ROS) sensitive thioacetal linkage for controlled degradation. tdx.catRecyclable materials, stimuli-responsive drug delivery systems. tdx.cat
Cross-linked NetworksCross-linking agentImproves thermal stability and mechanical properties of the polymer matrix. High-performance coatings and adhesives.

Role as an Intermediate in Fine Chemical Synthesis

Beyond polymer science, this compound is a valuable intermediate in the multi-step synthesis of fine and specialty chemicals, including those with pharmaceutical relevance.

This compound is utilized as an intermediate in organic synthesis, particularly in laboratory research and development for the synthesis of pharmaceuticals. chembk.com Its bifunctionality allows it to be a starting point for more complex molecules. While specific large-scale pharmaceutical applications are not widely documented, its structural motifs are of interest. For example, the related compound BZ, an intermediate in the manufacturing of the pharmaceutical Clidinium Bromide, highlights the relevance of complex precursors in drug synthesis. opcw.org The synthesis of compounds like methyl bis(2-hydroxyethylthio)acetate from this compound demonstrates its utility in building more elaborate chemical structures. google.com It is also used in derivatization procedures to enable the analysis of other compounds, such as degradation products of chemical warfare agents, which is critical in verification and environmental monitoring. researchgate.netresearchgate.net

The reactivity of the hydroxyl and thioether groups makes this compound a useful reagent in various organic transformations that are not directed toward polymerization. It serves as a reagent for introducing thioether functionalities into molecules, which can alter their reactivity and stability.

A documented example of its application is in the synthesis of carbamyl-substituted bis(vinylsulfonyl) methane (B114726) hardeners for photographic materials. In one synthetic pathway, the diol methyl bis(2-hydroxyethylthio)acetate is created as an intermediate. google.com This demonstrates the use of the this compound scaffold to construct molecules with specific functional groups tailored for industrial applications.

Coordination Chemistry and Ligand Design Based on Thioether Scaffolds

The molecular structure of this compound, featuring two soft thioether sulfur donors and two harder hydroxyl oxygen donors, makes it an interesting candidate for use as a chelating ligand in coordination chemistry. Thioether-based ligands are significant in modern chemistry, with applications in catalysis, bioinorganic chemistry, and materials science. nih.govcapes.gov.br

The two thioether groups and two terminal hydroxyl groups allow the molecule to potentially act as a tetradentate S₂O₂ ligand, capable of binding to a metal center through all four donor atoms. researchgate.net The combination of soft sulfur donors and hard oxygen donors allows for versatile coordination behavior with a range of transition metals. rsc.orgnih.gov The flexibility of the ethyl chains connecting the donor atoms enables the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The development of polydentate ligands is a central theme in chemistry, as the chelate effect leads to the formation of stable metal complexes. nih.gov Thioether complexes are noted for their pyramidal sulfur centers and their applications in asymmetric catalysis. capes.gov.brwikipedia.org While specific complexes of this compound are not extensively detailed in the literature, the principles of thioether ligand design strongly suggest its potential for creating novel metal complexes with tailored catalytic or material properties.

Table 2: Characteristics of Thioether-Based Ligands Relevant to this compound

CharacteristicDescriptionRelevance to this compound
Donor TypeThioether sulfur atoms are considered soft donors according to Hard-Soft Acid-Base (HSAB) theory.Favors coordination with soft or borderline metal ions like Cu(I), Pd(II), and Pt(II). rsc.orgwikipedia.org
PolydenticityThe presence of multiple donor atoms allows for the chelate effect, leading to enhanced complex stability. nih.govAs a potential S₂O₂ tetradentate ligand, it can form stable five- or six-membered chelate rings with a metal ion. researchgate.net
StereochemistryCoordinated sulfur atoms are stereogenic centers, which can lead to chiral complexes. wikipedia.orgComplexation could result in chiral structures, which is of interest for asymmetric catalysis. capes.gov.br
FlexibilityAcyclic thioether ligands are often flexible, allowing them to adapt to the coordination sphere of various metals. nih.govThe aliphatic backbone of this compound provides conformational flexibility.

Investigation of Metal Ion Complexation with Bis(2-hydroxyethylthio)alkanes

The class of compounds known as bis(2-hydroxyethylthio)alkanes, which includes this compound, are recognized for their ability to chelate with metal ions. This capability stems from the presence of multiple donor atoms (two sulfur and two oxygen atoms) within their flexible structures. While comprehensive studies focusing exclusively on this compound are limited, research on its close analogue, 1,2-bis(2-hydroxyethylthio)ethane, provides significant insight into the coordination behavior of this family of ligands.

Research has demonstrated that these flexible thioether ligands can form stable mononuclear and binuclear complexes with various transition metals. researchgate.net For instance, 1,2-bis(2-hydroxyethylthio)ethane has been used to prepare mononuclear complexes with copper(II) and nickel(II). researchgate.net In these complexes, the metal ions coordinate with the ligand through its four donor atoms, typically resulting in a square planar geometry. researchgate.net The stability and structure of these complexes are influenced by both the nature of the metal ion and the specific alkane bridge separating the thioether groups. researchgate.net

The general reactivity of thioether ligands shows a preference for softer metal ions. nih.govacs.org However, the presence of hydroxyl groups can also facilitate coordination with harder metal ions. The table below summarizes findings from studies on related bis(2-hydroxyethylthio)alkane ligands, illustrating their versatility in metal complexation.

LigandMetal Ion(s)Resulting Complex TypeObserved GeometryReference
1,2-Bis(2-hydroxyethylthio)ethaneCu(II), Ni(II)MononuclearSquare Planar researchgate.net
General Thioether LigandsHg(II), Ag(I), Cd(II)MononuclearVaries researchgate.net
Quadridentate ThioethersCo(II), Ni(II)Six-coordinate [MLX₂]Octahedral rsc.org
Quadridentate ThioethersCu(II), Pd(II), Pt(II)Four-coordinate [M₂LX₄]Bridging Quadridentate rsc.org

This table presents data on the complexation of related thioalkane ligands to infer the potential behavior of this compound.

The thermal stability of these complexes has been shown to be dependent on the specific metal ion and the donor atoms involved. researchgate.net This characteristic is crucial for applications in catalysis, where thermal robustness can be a key factor. researchgate.net

Design of Multidentate Ligands for Metal Coordination

The development of polydentate ligands is a cornerstone of modern coordination and organometallic chemistry, as the ligand's characteristics dictate the resulting complex's structure, stability, and reactivity. nih.gov this compound is an exemplary model for a flexible, multidentate ligand. Its structural features are key to its function in coordinating with metal centers.

The term "multidentate" refers to a ligand that can form two or more bonds to a single central metal atom. This compound can act as a tetradentate ligand, using its two sulfur and two oxygen atoms as coordination sites. The key structural attributes contributing to its utility in ligand design are detailed below.

Structural FeatureDescriptionImplication for Metal Coordination
Donor Atoms Two thioether (-S-) groups and two hydroxyl (-OH) groups.The soft sulfur donors show affinity for soft metal ions (e.g., Cu(I), Ag(I), Hg(II)), while the hard oxygen donors can coordinate with hard metal ions. This dual nature allows for versatile complex formation. nih.govacs.org
Flexibility The ethyl chains connecting the donor groups are flexible.The ligand can adapt its conformation to suit the preferred coordination geometry of various metal ions, such as tetrahedral, square planar, or octahedral. acs.orgsci-hub.st
Chelate Effect Formation of stable five- or six-membered chelate rings with a metal ion.The simultaneous binding of multiple donor sites to a single metal ion results in a more stable complex compared to coordination with separate, monodentate ligands. nih.gov

The design of ligands like this compound and its analogues is driven by the goal of creating specific coordination environments around a metal ion. nih.gov This control allows for the tuning of the metal's electronic properties, which is fundamental for applications such as catalysis, where the ligand can influence the activity and selectivity of the metallic center. acs.orgsci-hub.st For example, thioether-phenolate ligands have been used to create group 4 metal complexes that act as effective catalysts for ring-opening polymerization. acs.orgsci-hub.st The flexible coordination of the thioether component was highlighted as important for promoting monomer interaction with the reactive metal center. acs.orgsci-hub.st

Furthermore, the strategic design of multidentate thioether ligands enables the synthesis of complexes with unique geometries, including six-coordinate and bridging quadridentate structures, depending on the metal ion and reaction conditions. rsc.org This adaptability makes this compound and related compounds valuable building blocks in the field of supramolecular chemistry and materials science.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the structural and electronic characteristics of Bis(2-hydroxyethylthio)methane.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(3df,3pd), are employed to determine its most stable three-dimensional structure. researchgate.netresearchgate.net This process, known as geometry optimization, calculates key structural parameters. The analysis of the geometry for related sulfur mustard hydrolysis products shows a satisfactory correlation between calculated bond distances and angles and experimental values. researchgate.net

These calculations yield the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles that define its shape. Energetic profiles can be generated by calculating the energy of various conformations, helping to identify the most thermodynamically stable forms of the molecule. researchgate.netvdoc.pub

Table 1: Representative DFT-Calculated Geometric Parameters for this compound

ParameterDescriptionTypical Calculated Value (Å or °)
C-S Bond LengthThe distance between carbon and sulfur atoms in the thioether linkage.~1.82 Å
C-O Bond LengthThe distance between carbon and oxygen atoms in the hydroxyl group.~1.43 Å
S-C-S Bond AngleThe angle formed by the two sulfur atoms and the central methylene (B1212753) carbon.~114°
C-S-C Bond AngleThe angle around the sulfur atom.~100°
Dipole MomentA measure of the molecule's overall polarity.~2.5 - 3.0 D

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations used to predict chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the sulfur atoms with their lone pairs of electrons are expected to contribute significantly to the HOMO, making them likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the σ* anti-bonding orbitals. Such analyses are standard for assessing the reactivity of sulfur mustard degradation products. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data and Reactivity Descriptors

DescriptorDefinitionImplication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital.Higher energy indicates greater electron-donating ability (nucleophilicity).
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates greater electron-accepting ability (electrophilicity).
Energy Gap (ΔE)ΔE = ELUMO - EHOMOA smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
Electrophilicity Index (ω)A global reactivity index that measures the stabilization in energy when the system acquires additional electronic charge.Higher values indicate a stronger electrophile.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum calculations are ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations are considered the "gold standard" for the computational assessment of molecular shape and conformational ensembles in flexible molecules. whiterose.ac.uktandfonline.com Although specific MD studies focusing solely on this compound are not widely documented, the methodology is extensively applied to similar flexible thioether compounds. mdpi.comnih.gov

This compound is a flexible molecule due to the rotational freedom around its single bonds (C-C, C-S, and C-O). MD simulations can map its conformational landscape by simulating molecular motion over time, allowing for the analysis of dihedral angle distributions to identify the most populated and energetically favorable conformations. mdpi.com

The conformation of this compound is expected to be highly dependent on its environment. MD simulations, often in conjunction with quantum mechanics using Polarizable Continuum Models (PCM), can predict how solvents affect molecular conformation. In polar protic solvents like water, the molecule's hydroxyl groups can form hydrogen bonds with solvent molecules, favoring more extended conformations. In contrast, in non-polar solvents, intramolecular hydrogen bonding would be more favorable, leading to more compact, folded structures. These computational models can re-evaluate the energies of different conformations in the presence of a solvent to predict the most stable state. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. While dedicated QSAR models for this compound are not prominent in the reviewed literature, the methodology has been successfully applied to various series of thioether compounds to predict activities such as antitumor, herbicidal, and antifungal effects. researchgate.nettandfonline.comsioc-journal.cnmdpi.com

A hypothetical QSAR study for this compound and its analogs would involve calculating a set of molecular descriptors using computational methods. These descriptors quantify various aspects of the molecule's structure and electronic properties. The calculated descriptors would then be correlated with an experimentally measured activity using statistical methods like multiple linear regression (MLR) to generate a predictive model. researchgate.net Such a model could help in designing new analogs with enhanced or diminished activity.

Table 3: Typical Molecular Descriptors for a QSAR Study

Descriptor ClassExample DescriptorProperty Represented
ElectronicChemical Potential (μ)Tendency of electrons to escape; related to reactivity. researchgate.net
HydrophobicLogPLipophilicity or hydrophobicity of the molecule. researchgate.net
TopologicalWiener IndexMolecular branching and size.
Steric / 3DMolecular VolumeThe space occupied by the molecule.
Quantum ChemicalHOMO/LUMO Energy GapChemical reactivity and stability.

Correlation of Structural Descriptors with Environmental Fate Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational to predicting the environmental fate of a chemical based on its molecular structure. researchgate.netecetoc.org These models establish a mathematical correlation between a chemical's structural descriptors (e.g., molecular weight, polarity, size) and its properties, such as toxicity or environmental persistence. ecetoc.org For sulfur-containing compounds like this compound, which are degradation products of sulfur mustards, QSAR models are essential for assessing risk without extensive experimental testing. researchgate.netmdpi.comresearchgate.net

The environmental behavior of a chemical is largely governed by its physicochemical properties. For this compound, key parameters can be estimated using computational models. As a close structural analog, the environmental fate of thiodiglycol (B106055) (TDG) provides a valuable reference point. TDG is readily biodegradable and has a low potential for bioaccumulation, with its primary environmental compartment being the hydrosphere. oecd.org Given the structural similarities, including the presence of hydroxyl groups and thioether linkages, this compound is also expected to have high mobility in soil and a low potential for bioaccumulation. oecd.org

Table 1: Physicochemical and Environmental Fate Parameters for this compound and a Key Analog

ParameterThis compoundThiodiglycol (Analog)Reference
Molecular Formula C₅H₁₂O₂S₂C₄H₁₀O₂S chembk.comnist.gov
Molecular Weight ( g/mol ) 168.28122.19 chembk.comnist.gov
Log K_ow (Octanol-Water Partition Coefficient) Not reported, predicted to be low-0.75 oecd.org
Water Solubility Predicted to be highMiscible oecd.org
Vapor Pressure (at 25°C) 1.54E-06 mmHg (estimated)< 0.075 mmHg oecd.orgchembk.com
Henry's Law Constant (Pa·m³/mol at 25°C) Not reported, predicted to be low1.87 x 10⁻⁴ oecd.org
Biodegradation Predicted to be biodegradableReadily biodegradable oecd.org
Bioaccumulation Potential LowLow oecd.org
Primary Environmental Compartment Hydrosphere (predicted)Hydrosphere (99.95%) oecd.org

Data for this compound is based on estimations and comparisons to its analog where direct experimental values are unavailable. Data for Thiodiglycol is from the OECD SIDS report.

Structural descriptors used in QSAR models can be calculated using computational software. These descriptors quantify various aspects of the molecule's structure and are then correlated with environmental parameters like half-life in water, soil, or air.

Table 2: Examples of Structural Descriptors for QSAR Modeling

Descriptor ClassSpecific Descriptor ExampleRelevance to Environmental Fate
Constitutional Molecular WeightInfluences transport and diffusion rates.
Topological Wiener Index (path number)Relates to molecular branching and size, affecting interactions.
Geometric Molecular Surface AreaAffects rates of reaction and partitioning behavior.
Quantum-Chemical Dipole MomentIndicates polarity, influencing water solubility and soil sorption.
HOMO/LUMO EnergiesRelate to the molecule's reactivity and susceptibility to degradation.

Predictive Modeling for Chemical Transformations

Predictive modeling can forecast the likely chemical transformations of this compound in various environments. As a known, stable hydrolysis product of sulfur sesquimustards, its subsequent degradation pathways are of interest. The primary transformations are expected to be oxidation reactions at the sulfur atoms, similar to the degradation of thiodiglycol, which oxidizes to its sulfoxide (B87167) and then its sulfone analog. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), can be used to model these reaction pathways. For instance, DFT simulations (e.g., using B3LYP/6-31G**) can calculate the activation energies for oxidation, helping to predict the likelihood and rate of transformation to Bis(2-hydroxyethylsulfinyl)methane and subsequently to Bis(2-hydroxyethylsulfonyl)methane. Polarizable continuum models (PCM) can be incorporated into these calculations to simulate the effects of different solvents, such as water, on the reaction energetics.

The chemical transformations can be summarized as follows:

Formation: this compound is formed from the hydrolysis of sulfur sesquimustards.

Oxidation (Predicted): The thioether linkages are susceptible to oxidation.

Step 1: this compound → Bis(2-hydroxyethylsulfinyl)methane (Sulfoxide)

Step 2: Bis(2-hydroxyethylsulfinyl)methane → Bis(2-hydroxyethylsulfonyl)methane (Sulfone)

Predictive models for the toxicity of degradation products are also crucial. QSAR models have been successfully applied to predict the acute mammalian toxicity (LD₅₀) of sulfur mustard and its breakdown products. mdpi.com These studies generally show that the hydroxylated analogs, such as thiodiglycol, are significantly less toxic than the parent mustard agent. mdpi.comresearchgate.net By extension, this compound and its oxidized products are predicted to have lower toxicity than their chlorinated precursors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.